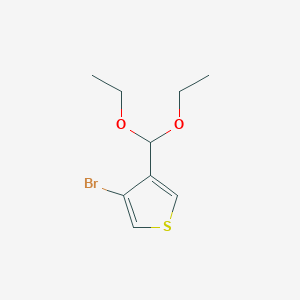

Bromo-4-(diethoxymethyl)-thiophene

Vue d'ensemble

Description

Bromo-4-(diethoxymethyl)-thiophene is a useful research compound. Its molecular formula is C9H13BrO2S and its molecular weight is 265.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Material Design : The autopolymerization of 2-bromo-3-methoxythiophene helps understand the catalytic and acid role of hydrogen bromide gas in cleaving the alkoxyl group. This information is valuable in designing new polymer materials (Nishimura et al., 2020).

Flexible Thermoplastic Polymers : 4-bromo-2-vinyl thiophene is a highly reactive monomer that can be copolymerized with methyl methacrylate and n-butyl acrylate to create flexible, thermoplastic polymers (Trumbo, 1992).

Aromatic Nucleophilic Substitution and Rearrangement Reactions : The novel aromatic nucleophilic substitution with rearrangement reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines leads to unexpected isomers. This has potential applications in synthesizing 4-amino-3-nitrobenzo[b]thiophenes (Guerrera et al., 1995).

Synthesis and Transformation of Sulfides : Bromine-substituted 2-methoxy-5-methylthiophenes can be synthesized and transformed into various sulfides in the thiophene series (Gol'dfarb et al., 1983).

Antioxidant Properties : New 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes show promising antioxidant properties, suggesting potential medicinal applications (Queiroz et al., 2007).

Poly(vinyl chloride) Photostabilization : New thiophene derivatives effectively reduce the photodegradation of rigid poly(vinyl chloride) films, indicating their use as photostabilizers (Balakit et al., 2015).

Electrochromic Device Application : Poly(3-bromo-4-methoxythiophene) shows good optical contrast and distinctive color changes in dual electrochromic devices, indicating its potential in electronic applications (Cihaner & Önal, 2007).

Synthesis of Oligothiophenes for Photovoltaic Cells : MK-1 and MK-2, organic dye molecules with oligothiophene moiety, are synthesized for use in photovoltaic cells. The synthesis method is regioselective metalation of 3-substituted thiophenes and nickel-catalyzed cross-coupling reaction (Tanaka et al., 2011).

Pharmacological Aspects : Some compounds synthesized via palladium-catalyzed Suzuki cross-coupling reaction show potential medicinal applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Propriétés

IUPAC Name |

3-bromo-4-(diethoxymethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-13-6-8(7)10/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDNDWACGKDMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CSC=C1Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

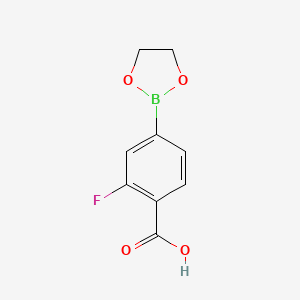

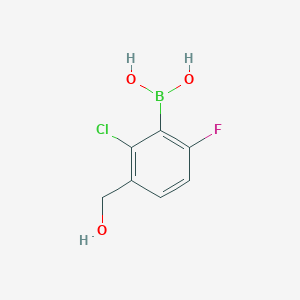

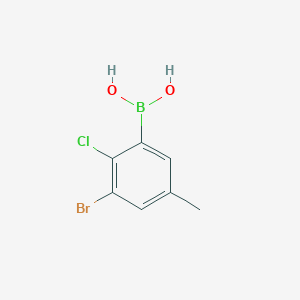

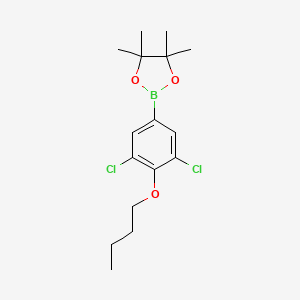

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

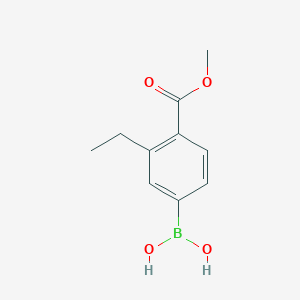

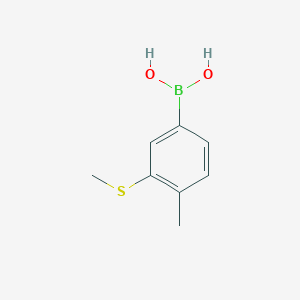

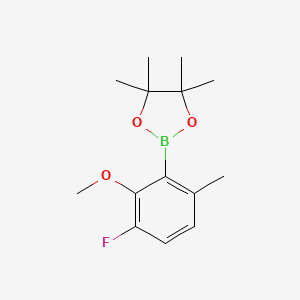

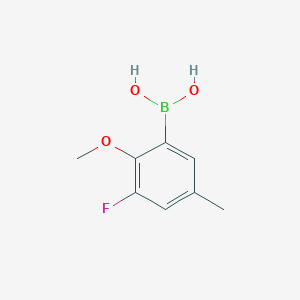

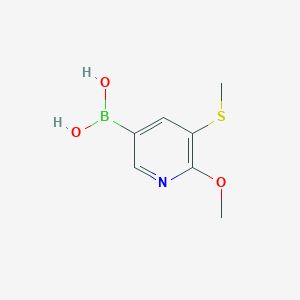

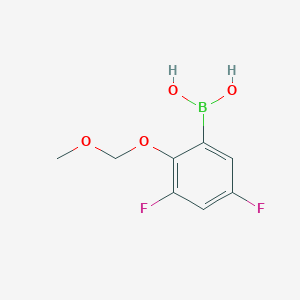

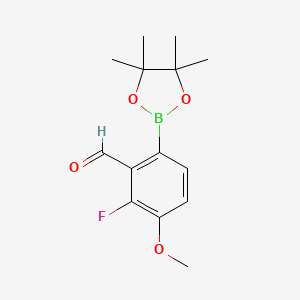

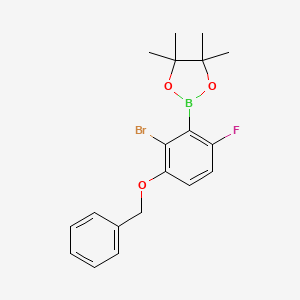

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.